molecular formula C32H42N4O8 B2641967 Fmoc-homoArg(Boc)2-OH CAS No. 158478-81-0

Fmoc-homoArg(Boc)2-OH

Cat. No. B2641967
CAS RN: 158478-81-0
M. Wt: 610.708
InChI Key: MIEGDMIQQQRLOZ-VWLOTQADSA-N
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Description

Fmoc-homoArg(Boc)2-OH is an amino acid derivative which has been used for a variety of scientific applications. It is a derivative of homoarginine, a naturally occurring amino acid, which has been modified to include a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. This derivative has been utilized in a range of scientific experiments, including protein synthesis, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Peptide Coupling Fmoc-homoArg(Boc)2-OH is primarily used in the synthesis of noncanonical amino acids and peptides. The compound is involved in the efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH, crucial for solid-phase synthesis to create peptides that can be further functionalized. This process involves double Boc protection for high material throughput and is optimized to prevent racemization (Polyak & Krauss, 2022).

2. Influence on Secondary Structure of Peptides Studies involving Fmoc as the N-α-protecting group have shown its significant influence on the secondary structure of peptides. Specifically, Fmoc groups support mainly a β-sheet conformation, whereas more coiled forms are found for deprotected samples. The presence of Fmoc groups has been demonstrated to affect the secondary structure, which is crucial in the design and functionality of peptides (Larsen et al., 1993).

3. Hydrogelation and Self-assembly The self-assembly and hydrogelation properties of Fmoc-tripeptides show a remarkable difference in properties based on the sequence of the peptide. For example, the sequence affects the formation of highly anisotropic fibrils versus highly branched fibrils, influencing the hydrogel's modulus and anisotropy. These differences are attributed to conformational variances, suggesting a method to control hydrogel properties (Cheng et al., 2010).

4. Synthesis of Amino Acid Derivatives N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, synthesized from Fmoc-homoArg(Boc)2-OH, can be efficiently incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis. The resulting peptides can then be chemoselectively glycosylated to generate neoglycopeptides, expanding the availability and applications of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

properties

IUPAC Name

(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEGDMIQQQRLOZ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-homoArg(Boc)2-OH

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